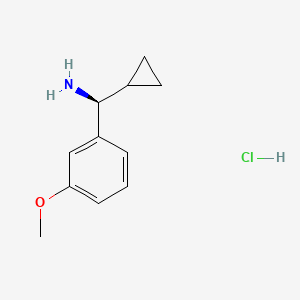

(S)-Cyclopropyl(3-methoxyphenyl)methanamine hydrochloride

Description

(S)-Cyclopropyl(3-methoxyphenyl)methanamine hydrochloride is a chiral amine derivative featuring a cyclopropyl group attached to a methoxyphenyl moiety. It is listed under CAS numbers such as 244145-40-2 (R-enantiomer) and related analogs, though its exact CAS is inferred from structural similarity data . The compound has been discontinued in commercial catalogs (e.g., CymitQuimica), suggesting challenges in synthesis, stability, or application .

Structure

3D Structure of Parent

Properties

IUPAC Name |

(S)-cyclopropyl-(3-methoxyphenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c1-13-10-4-2-3-9(7-10)11(12)8-5-6-8;/h2-4,7-8,11H,5-6,12H2,1H3;1H/t11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZEPXOHQBWEEEY-MERQFXBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(C2CC2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)[C@H](C2CC2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90704262 | |

| Record name | (S)-1-Cyclopropyl-1-(3-methoxyphenyl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90704262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1213642-78-4 | |

| Record name | (S)-1-Cyclopropyl-1-(3-methoxyphenyl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90704262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Cyclopropyl(3-methoxyphenyl)methanamine hydrochloride typically involves the following steps:

Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.

Attachment to the Methoxyphenyl Ring: The cyclopropyl group is then attached to the methoxyphenyl ring through a Friedel-Crafts alkylation reaction.

Formation of the Amine Group: The methanamine group is introduced via reductive amination, where an aldehyde or ketone reacts with ammonia or an amine in the presence of a reducing agent.

Hydrochloride Salt Formation: The final step involves converting the free amine into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-Cyclopropyl(3-methoxyphenyl)methanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

Oxidation: Formation of cyclopropyl(3-methoxyphenyl)ketone or aldehyde.

Reduction: Formation of various amine derivatives.

Substitution: Introduction of different functional groups, leading to a variety of substituted derivatives.

Scientific Research Applications

(S)-Cyclopropyl(3-methoxyphenyl)methanamine hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.

Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-Cyclopropyl(3-methoxyphenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Structural Modifications in Analogous Compounds

Analogous compounds differ in three primary aspects:

- Substituent position on the phenyl ring (e.g., 2-, 3-, 4-methoxy or halogen placement).

- Chirality (S- vs. R-enantiomers).

- Additional functional groups (e.g., halogens, trifluoromethyl, or heteroaromatic rings).

Comparative Analysis of Structural and Physicochemical Properties

Chirality and Enantiomeric Effects

- Enantiomers like (S)- and (R)-cyclophenylmethanamines exhibit divergent biological activities due to stereospecific receptor interactions. For example, (+)-40 shows a positive optical rotation ([α]D<sup>20</sup> +10.0 in D2O), while (–)-20 has [α]D<sup>20</sup> –39.0, highlighting enantioselective synthesis challenges .

Biological Activity

Overview

(S)-Cyclopropyl(3-methoxyphenyl)methanamine hydrochloride is a chiral amine compound that has garnered interest in pharmacological research due to its potential biological activities. This compound features a cyclopropyl group linked to a methoxyphenyl ring, which is significant for its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes:

- μ-Opioid Receptor Binding : This compound may exhibit analgesic effects similar to tramadol by binding to μ-opioid receptors, which are crucial in pain modulation.

- Inhibition of Neurotransmitter Reuptake : It has been suggested that the compound weakly inhibits the reuptake of norepinephrine and serotonin, potentially influencing mood and pain perception.

- Cellular Effects : The compound may affect cell signaling pathways, gene expression, and cellular metabolism, although detailed mechanisms remain to be fully elucidated.

Research indicates that this compound interacts with various biomolecules. The nature of these interactions can vary significantly depending on the biochemical context. Some observed properties include:

- Enzyme Interaction : The compound may modulate enzyme activities, impacting metabolic pathways and cellular functions.

- Transport Mechanisms : It could interact with transport proteins, influencing its distribution and localization within biological systems.

Research Applications

The compound has several applications across different fields:

- Medicinal Chemistry : Investigated for potential therapeutic applications, particularly in developing drugs targeting neurological disorders.

- Chemical Synthesis : Used as a building block in synthesizing more complex organic molecules.

- Biological Assays : Explored as a ligand in various biochemical assays to study receptor interactions and cellular responses.

Case Studies and Research Findings

- Analgesic Activity : A study demonstrated that this compound exhibited significant binding affinity to μ-opioid receptors, suggesting its potential as an analgesic agent comparable to existing opioids.

- Neurotransmitter Modulation : In vitro studies indicated that the compound could modulate serotonin and norepinephrine levels, which are critical in treating depression and anxiety disorders. These findings highlight its potential role in psychiatric medicine.

- Cellular Impact Studies : Experimental results showed that treatment with this compound altered gene expression profiles in neuronal cell lines, indicating its influence on cellular metabolism and signaling pathways .

Table 1: Summary of Biological Activities

Table 2: Research Applications

| Application Area | Description | References |

|---|---|---|

| Medicinal Chemistry | Potential therapeutic agent | |

| Chemical Synthesis | Building block for complex molecules | |

| Biological Assays | Ligand for receptor interaction studies |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.